N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide
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Description
N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide is a useful research compound. Its molecular formula is C17H15BrN2O3S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.99868 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents : Research has demonstrated the synthesis of new benzothiazole acylhydrazones, including derivatives structurally related to N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide, for their probable anticancer activity. These compounds have been evaluated against various cancer cell lines such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, showcasing potential anticancer properties (Osmaniye et al., 2018).
Synthesis and Evaluation for Antitumor Activities
- Development of Antitumor Agents : Another study focused on synthesizing and evaluating derivatives as antitumor agents. The research revealed that specific derivatives displayed excellent cancer inhibitory activity against a range of tested cancer cells, highlighting the compound's significance in developing new therapeutic agents (Liu et al., 2012).
Crystal Structure and Molecular Characterization
- Crystal Structure Analysis : The crystal and molecular structures of related compounds have been studied, providing insights into their chemical behavior and potential interactions with biological targets. Such structural analyses are crucial for understanding the mode of action of these compounds at the molecular level (Quoc et al., 2019).
Application in Sensor Development
- Sensor Development for Heavy Metal Detection : Research has also been conducted on using derivatives for the potential detection of selective heavy metal ions, such as mercury (Hg2+), by developing sensitive and selective sensors. This application demonstrates the versatility of such compounds beyond their anticancer properties (Hussain et al., 2017).
Catalytic Activity
- Catalytic Activity in Chemical Syntheses : Studies on the catalytic performances of compounds derived from this compound have shown promising results in facilitating chemical reactions, such as the oxidation of xylenes, showcasing the compounds' utility in organic synthesis and industrial applications (Sutradhar et al., 2019).
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c18-14-4-2-1-3-13(14)9-24-10-17(21)20-19-8-12-5-6-15-16(7-12)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDXBGOUNUKKC-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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